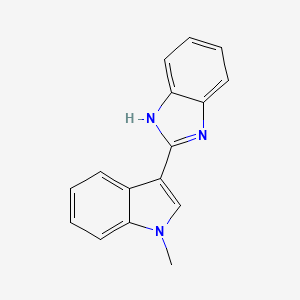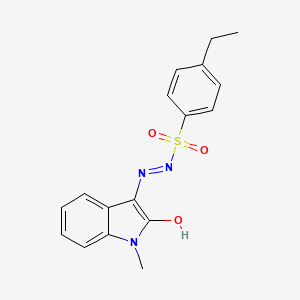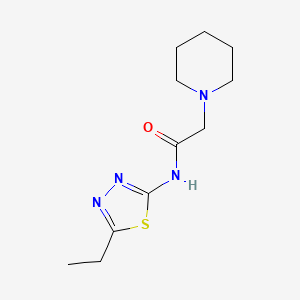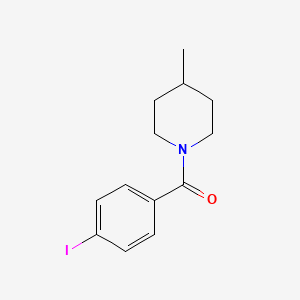
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing the production of prostaglandins, which are responsible for causing pain and inflammation.
Mécanisme D'action
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, etoricoxib reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes that contribute to the destruction of joint tissue in arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has several advantages for use in lab experiments. It is highly selective for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. This compound also has a long half-life, which makes it suitable for use in long-term studies. However, etoricoxib has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, etoricoxib is not suitable for use in studies that require the inhibition of both COX-1 and COX-2.
Orientations Futures
There are several future directions for research on etoricoxib. One area of interest is the potential use of etoricoxib in the treatment of cancer. N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of new COX-2 inhibitors that are more effective and have fewer side effects than etoricoxib. Finally, there is a need for further research on the biochemical and physiological effects of etoricoxib, particularly in the context of its potential use in the treatment of inflammatory conditions.
Méthodes De Synthèse
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with 5-ethyl-2-furfurylamine to form N-(2,5-dichlorophenyl)-5-ethyl-2-furylamine. This intermediate is then reacted with 3-(dimethylamino)propionyl chloride to form this compound, which is the final product.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-11-4-5-12(20-11)6-8-15(19)18-14-9-10(16)3-7-13(14)17/h3-5,7,9H,2,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAHVMPCPCTQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)




![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)
